molecular formula C4N6 B579294 1,2,4,5-Tetrazine-3,6-dicarbonitrile CAS No. 16453-19-3

1,2,4,5-Tetrazine-3,6-dicarbonitrile

Cat. No.: B579294
CAS No.: 16453-19-3
M. Wt: 132.086
InChI Key: PJQACTYSHPHXNW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-dicarbonitrile, also known as 3,6-Dicyano-s-tetrazine, is a chemical compound with the molecular formula C4N6 and a molecular weight of 132.08 . It belongs to the class of tetrazine compounds, which are heterocyclic compounds containing a six-membered ring consisting of four nitrogen atoms and two carbon atoms .


Synthesis Analysis

Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring consisting of four nitrogen atoms and two carbon atoms . The crystal structures of 3,6-bishydrazino-1,2,4,5-tetrazine, 3,6-dichloro-1,2,4,5-tetrazine and 3-amino-6-(3,5-diamino-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine dihydrate have been determined by low-temperature X-ray diffraction .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can act as a ligand in coordination chemistry, forming coordination compounds .


Physical and Chemical Properties Analysis

This compound is soluble in DCM, DMF, DMSO, and others . It has a very high thermal stability up to 370 °C .

Scientific Research Applications

  • Coordination Chemistry : 1,2,4,5-Tetrazine and its derivatives exhibit unique coordination chemistry. They are known for electron and charge transfer phenomena, bridging metal centers in various ways, and contributing to the electrical conductivity of coordination polymers and stability of radical complexes (Kaim, 2002).

  • Diels-Alder Reactions : These compounds are involved in Diels-Alder reactions with acetylenes, a critical chemical reaction mechanism used in organic synthesis (Cioslowski et al., 1993).

  • Bioorthogonal Chemistry : They are increasingly used as bioorthogonal coupling agents in various fields, including intracellular small molecule imaging, protein tagging, and in-vivo imaging (Yang et al., 2012).

  • Optical Sensing : A derivative, dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, has been used in creating optical sensors for detecting oxidative agents like nitrous gases (Nickerl et al., 2015).

  • Tautomerism Studies : The tautomerism of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has been studied using NMR spectroscopy, offering insights into its chemical behavior and structure (Lyčka et al., 2008).

  • Luminescence and Electrochemistry : These compounds are notable for their physico-chemical properties, particularly in fluorescence and electrochemistry, making them valuable in materials science (Miomandre & Audebert, 2020).

  • Biomedical Applications : Tetrazines have been synthesized and evaluated for bioorthogonal conjugation, used in cancer cell labeling and potentially other biological experiments (Karver et al., 2011).

  • Antibacterial and Anticorrosion Properties : They have been explored as additives in coatings for their antibacterial, antioxidant, and anticorrosion characteristics (Jaiswal et al., 2013).

Properties

IUPAC Name

1,2,4,5-tetrazine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQACTYSHPHXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702447
Record name 1,2,4,5-Tetrazine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16453-19-3
Record name 1,2,4,5-Tetrazine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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